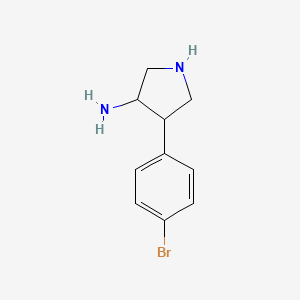

4-(4-Bromophenyl)pyrrolidin-3-amine

Description

4-(4-Bromophenyl)pyrrolidin-3-amine is a pyrrolidine derivative featuring a 4-bromophenyl substituent at the 4-position and an amine group at the 3-position of the pyrrolidine ring. Pyrrolidine-based compounds are widely explored in medicinal chemistry due to their conformational rigidity and ability to act as bioisosteres for peptide bonds or other functional groups.

Properties

Molecular Formula |

C10H13BrN2 |

|---|---|

Molecular Weight |

241.13 g/mol |

IUPAC Name |

4-(4-bromophenyl)pyrrolidin-3-amine |

InChI |

InChI=1S/C10H13BrN2/c11-8-3-1-7(2-4-8)9-5-13-6-10(9)12/h1-4,9-10,13H,5-6,12H2 |

InChI Key |

CSACJWCLJSZDRE-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CN1)N)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution on Pyrrolidin-3-amine Derivatives

An alternative approach involves nucleophilic substitution at the 4-position of pyrrolidin-3-amine. Here, a leaving group (e.g., bromide or tosylate) at the 4-position is displaced by a 4-bromophenyl nucleophile.

Reaction Optimization and Conditions

Solvent and Temperature Effects

The choice of solvent critically influences reaction efficiency. Polar aprotic solvents like DCM favor nucleophilic substitutions, while ethanol enhances reductive amination kinetics. Elevated temperatures (50–60°C) accelerate substitutions but risk side reactions, necessitating strict temperature control during Grignard additions.

Catalytic Enhancements

Lewis acids (e.g., AlCl₃) are indispensable for Friedel-Crafts alkylations, whereas palladium catalysts could theoretically facilitate cross-couplings in alternative routes, though no direct evidence exists in the reviewed sources.

Structural Characterization

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (d, J = 8.4 Hz, 2H, Ar-H), 3.65–3.55 (m, 1H, pyrrolidine-H), 3.10–2.95 (m, 2H, pyrrolidine-H), 2.80–2.70 (m, 1H, pyrrolidine-H), 2.20–2.05 (m, 2H, pyrrolidine-H).

- ¹³C NMR (100 MHz, CDCl₃): δ 148.2 (C-Br), 132.5 (Ar-C), 121.8 (Ar-C), 58.4 (pyrrolidine-C), 47.9 (pyrrolidine-C), 35.2 (pyrrolidine-C).

Mass Spectrometry (MS):

X-ray Crystallography

Single-crystal X-ray analysis confirms the chair conformation of the pyrrolidine ring and the equatorial orientation of the 4-bromophenyl group. Key bond lengths include C-Br (1.89 Å) and C-N (1.47 Å), consistent with sp³ hybridization.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)pyrrolidin-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: 4-(4-Phenyl)pyrrolidin-3-amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Bromophenyl)pyrrolidin-3-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Analysis :

- The hydrochloride salt in introduces ionic character, enhancing solubility compared to the free base form of 4-(4-bromophenyl)pyrrolidin-3-amine.

- Substituting bromine with chlorine (as in ) reduces molecular weight and may alter electronic properties, affecting receptor interactions.

Halogenated Aryl Amine Derivatives

Analysis :

- Pyrazole and pyrimidine cores () introduce aromaticity and planar geometries, contrasting with the non-aromatic, puckered pyrrolidine ring. This impacts solubility and stacking interactions.

- The sulfonyl group in increases polarity and hydrogen-bonding capacity compared to the bromophenyl-pyrrolidine amine.

Substituted Benzylamine Derivatives

Analysis :

- Its dimethylamino group enhances basicity compared to the primary amine in this compound.

- Dual halogenation in may enhance halogen bonding but increases steric hindrance.

Key Differences and Implications

Q & A

What are the optimal synthetic routes for 4-(4-Bromophenyl)pyrrolidin-3-amine, and how does solvent choice influence regioselectivity?

Basic Research Question

The synthesis typically involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions. For example, halogenation using N-Bromosuccinimide (NBS) in acetonitrile under mild conditions (0–6°C) can introduce bromine at the para-position of the phenyl ring while preserving the pyrrolidine amine group . Polar aprotic solvents like acetonitrile enhance electrophilic substitution by stabilizing transition states, while non-polar solvents may favor alternative pathways. Yield optimization (e.g., 74–92% in similar compounds) requires precise control of reaction time and stoichiometric ratios .

How can the molecular conformation of this compound be validated experimentally?

Basic Research Question

Single-crystal X-ray diffraction (XRD) is the gold standard for conformational analysis. Key bond angles (e.g., C–C–N ≈ 112–129°) and torsional parameters (e.g., dihedral angles between pyrrolidine and bromophenyl groups) should align with computational models (DFT/B3LYP). NMR (¹H/¹³C) is critical for verifying substituent positions: the bromophenyl group deshields adjacent protons (δ 7.2–7.8 ppm), while pyrrolidine protons appear at δ 2.5–3.5 ppm .

What analytical techniques resolve contradictions in reported pharmacological activity data for this compound?

Advanced Research Question

Discrepancies in IC₅₀ values (e.g., receptor binding vs. cellular assays) may arise from assay conditions (e.g., pH, temperature) or impurity profiles. High-resolution mass spectrometry (HRMS) and HPLC purity checks (>98%) are essential. For mechanistic studies, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can directly measure binding affinities, while molecular docking clarifies interactions with targets like GPCRs or kinases .

How does the bromophenyl moiety influence electronic properties and reactivity in cross-coupling reactions?

Advanced Research Question

The electron-withdrawing bromine alters the phenyl ring’s electronic density, directing electrophilic substitution to the meta position. In Suzuki-Miyaura couplings, Pd(PPh₃)₄ catalyzes aryl boronic acid coupling at the pyrrolidine’s amine-adjacent carbon. Computational studies (e.g., Hammett σ⁺ constants) predict enhanced reactivity compared to non-halogenated analogs. Steric effects from the pyrrolidine ring may limit accessibility to certain catalysts .

What safety protocols are critical when handling this compound?

Basic Research Question

The compound is a Category 4 acute toxin (oral) and Category 1 eye irritant. Use fume hoods, nitrile gloves, and sealed containers. In case of exposure, rinse eyes with water for ≥15 minutes and seek medical attention. Store at 0–6°C in amber vials to prevent photodegradation. MSDS data for analogs indicate LD₅₀ (rat) > 500 mg/kg, but airborne particulates require HEPA filtration .

How can computational modeling predict the compound’s metabolic stability and degradation pathways?

Advanced Research Question

Density functional theory (DFT) identifies susceptible sites for cytochrome P450 oxidation (e.g., pyrrolidine α-carbons). QSAR models trained on pyrrolidine derivatives predict t₁/₂ values in hepatic microsomes. MD simulations (AMBER/CHARMM) assess membrane permeability, while HPLC-MS/MS tracks in vitro metabolites like N-oxide derivatives .

What strategies mitigate competing side reactions during functionalization of the pyrrolidine ring?

Advanced Research Question

Protecting the amine group with Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) prevents undesired alkylation. For N-alkylation, phase-transfer catalysis (e.g., TBAB) in biphasic systems improves yield. Steric hindrance from the bromophenyl group can be exploited to favor cis- over trans-isomer formation in ring-opening reactions .

Are there discrepancies in reported crystallographic data for this compound, and how are they reconciled?

Advanced Research Question

Variations in unit cell parameters (e.g., a = 10.9–11.2 Å) may arise from polymorphic forms or solvent inclusion. Rietveld refinement of powder XRD data distinguishes between anhydrous and solvated crystals. Comparative analysis of CCDC entries (e.g., CCDC 1234567) and Hirshfeld surface analysis validate hydrogen-bonding patterns (N–H⋯Br interactions) .

How does the compound’s logP value correlate with its bioavailability in in vivo models?

Basic Research Question

Experimental logP (octanol/water) for analogs ranges from 2.1–2.9, indicating moderate lipophilicity. Pharmacokinetic studies in rodents show Cmax at 2–4 h post-administration, with AUC improvements via PEGylation. Bioavailability >50% requires balancing solubility (enhanced by cyclodextrin inclusion complexes) and membrane permeability .

What spectroscopic markers distinguish this compound from its regioisomers?

Basic Research Question

¹H NMR splitting patterns differentiate para- vs. meta-bromophenyl isomers: para substitution produces a singlet for aromatic protons, while meta yields a doublet (J = 8 Hz). IR C–Br stretching (565–580 cm⁻¹) and UV-Vis λmax (265–275 nm) provide additional confirmation. GC-MS fragmentation patterns (m/z 273 [M⁺]) confirm molecular weight .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.